Cas no 2137477-36-0 (5-(Oxan-4-yl)piperidine-2-carboxylic acid)
5-(Oxan-4-yl)piperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-722203
- 2137477-36-0
- 5-(oxan-4-yl)piperidine-2-carboxylic acid
- 5-(Oxan-4-yl)piperidine-2-carboxylic acid
-
- Inchi: 1S/C11H19NO3/c13-11(14)10-2-1-9(7-12-10)8-3-5-15-6-4-8/h8-10,12H,1-7H2,(H,13,14)
- InChI Key: IVLGMEVWJSHEDS-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C1CNC(C(=O)O)CC1
Computed Properties
- Exact Mass: 213.13649347g/mol
- Monoisotopic Mass: 213.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 58.6Ų
5-(Oxan-4-yl)piperidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-722203-1.0g |
5-(oxan-4-yl)piperidine-2-carboxylic acid |
2137477-36-0 | 1g |
$0.0 | 2023-06-06 |
5-(Oxan-4-yl)piperidine-2-carboxylic acid Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on 5-(Oxan-4-yl)piperidine-2-carboxylic acid
Comprehensive Guide to 5-(Oxan-4-yl)piperidine-2-carboxylic acid (CAS No. 2137477-36-0): Properties, Applications, and Innovations
5-(Oxan-4-yl)piperidine-2-carboxylic acid (CAS No. 2137477-36-0) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This compound combines a piperidine core with an oxane (tetrahydropyran) substituent, making it a versatile intermediate for drug discovery and material science. Its carboxylic acid functionality further enhances its reactivity, enabling diverse synthetic applications.
In recent years, the demand for heterocyclic building blocks like 5-(Oxan-4-yl)piperidine-2-carboxylic acid has surged, driven by trends in fragment-based drug design (FBDD) and peptide mimetics. Researchers frequently search for "piperidine derivatives in drug discovery" or "oxane-containing bioactive compounds," reflecting its relevance in modern medicinal chemistry. The compound’s balanced lipophilicity and hydrogen-bonding capacity align with the industry’s focus on bioavailability optimization.
The synthesis of CAS 2137477-36-0 typically involves multi-step organic reactions, including ring-forming strategies and selective functionalization. Advanced techniques such as flow chemistry and catalyzed asymmetric synthesis are now being explored to improve yield and purity—topics frequently queried in AI-driven literature searches. Analytical characterization via NMR, HPLC, and mass spectrometry ensures compliance with stringent pharmaceutical-grade standards.
Beyond pharmaceuticals, 5-(Oxan-4-yl)piperidine-2-carboxylic acid finds niche applications in agrochemicals and functional materials. Its structural motifs are investigated for polymer modification and ligand design in catalysis. Sustainability-conscious users often search for "green synthesis of heterocycles," prompting innovations in solvent-free or biocatalytic routes for this compound.
Ongoing research explores the compound’s potential in central nervous system (CNS) therapeutics, leveraging its ability to cross the blood-brain barrier (BBB). This aligns with trending searches like "BBB-permeable drug candidates" and "neuroprotective scaffolds." Computational studies using molecular docking and QSAR models further validate its utility in targeted drug delivery systems.
Regulatory and safety profiles of CAS 2137477-36-0 adhere to REACH and ICH guidelines, with no significant hazards reported—a critical factor for industrial adoption. The compound’s patent landscape reveals growing IP activity, particularly in kinase inhibitor and GPCR modulator applications, addressing frequent queries on "emerging pharmacophores."
In conclusion, 5-(Oxan-4-yl)piperidine-2-carboxylic acid exemplifies the convergence of structural ingenuity and practical utility in modern chemistry. Its interdisciplinary appeal—from medicinal chemistry to material science—positions it as a compound of sustained interest, resonating with both academic and industrial research priorities.
2137477-36-0 (5-(Oxan-4-yl)piperidine-2-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)